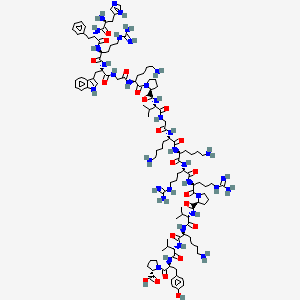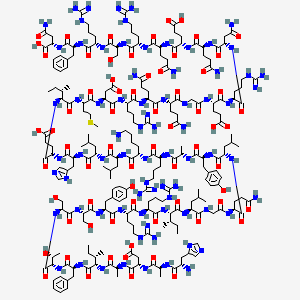
Methyl 5-hydroxy-1-naphthoate
Vue d'ensemble
Description
“Methyl 5-hydroxy-1-naphthoate” is a chemical compound with the CAS Number: 91307-40-3 and a molecular weight of 202.21 . It is a solid substance stored at room temperature .
Molecular Structure Analysis
The molecular formula of “Methyl 5-hydroxy-1-naphthoate” is C12H10O3 . Its InChI Code is 1S/C12H10O3/c1-15-12(14)10-6-2-5-9-8(10)4-3-7-11(9)13/h2-7,13H,1H3 .Chemical Reactions Analysis
“Methyl 5-hydroxy-1-naphthoate” is involved in the biosynthesis of the naphthoic acid (NA) moiety in the chromophore of the enedyine antitumor antibiotic neocarzinostatin (NCS). It catalyzes the hydroxylation at the C-7 position of 2-hydroxy-5-methyl-1-naphthoate to yield 2,7-dihydroxy-5-methyl-1-naphthoate .Physical And Chemical Properties Analysis
“Methyl 5-hydroxy-1-naphthoate” is a solid substance stored at room temperature . It has a molecular weight of 202.21 .Applications De Recherche Scientifique
Organic Synthesis
In organic chemistry, Methyl 5-hydroxy-1-naphthoate serves as a starting reagent for the synthesis of axially chiral benzimidazole derivatives. These derivatives are important for their potential biological activities and applications in medicinal chemistry .
Biological Activity Studies
Naphthol derivatives, including Methyl 5-hydroxy-1-naphthoate , have been reported to display a variety of biological activities. For instance, they can inhibit the activities of enzymes like cyclooxygenase and 5-lipooxygenase, which are involved in inflammatory processes .
Safety and Hazards
“Methyl 5-hydroxy-1-naphthoate” is classified under the GHS07 category. It has hazard statements H302, H315, H319, H332, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Orientations Futures
While specific future directions for “Methyl 5-hydroxy-1-naphthoate” are not available, it’s worth noting that compounds with similar structures have been studied for their potential applications in various fields, including biology, medicine, metal complex design, and semiconductor and optical materials .
Mécanisme D'action
Target of Action
Methyl 5-hydroxy-1-naphthoate is a compound that primarily targets a cytochrome P-450 (heme-thiolate) protein . This protein is involved in the synthesis of neocarzinostatin in the bacterium Streptomyces carzinostaticus .
Mode of Action
The interaction of Methyl 5-hydroxy-1-naphthoate with its target results in the hydroxylation at the C-7 position of 2-hydroxy-5-methyl-1-naphthoate . This reaction yields 2,7-dihydroxy-5-methyl-1-naphthoate .
Biochemical Pathways
The biochemical pathway affected by Methyl 5-hydroxy-1-naphthoate involves the conversion of 2-hydroxy-5-methyl-1-naphthoate to 2,7-dihydroxy-5-methyl-1-naphthoate . This reaction is catalyzed by the cytochrome P-450 protein and involves the incorporation of one atom of oxygen into the other donor .
Result of Action
Its role in the synthesis of neocarzinostatin suggests that it may have a role in the production of this antibiotic compound .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl 5-hydroxy-1-naphthoate. For instance, the compound should be stored in a sealed, dry, and room temperature environment to maintain its stability . Furthermore, the pH of the environment can affect the species of the compound that is present .
Propriétés
IUPAC Name |
methyl 5-hydroxynaphthalene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-15-12(14)10-6-2-5-9-8(10)4-3-7-11(9)13/h2-7,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXPWWZATUWESQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1C=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50597990 | |
| Record name | Methyl 5-hydroxynaphthalene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50597990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
91307-40-3 | |
| Record name | Methyl 5-hydroxynaphthalene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50597990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![2,5,7,10,11,14-Hexaoxa-1,6-distibabicyclo[4.4.4]tetradecane](/img/structure/B1591724.png)